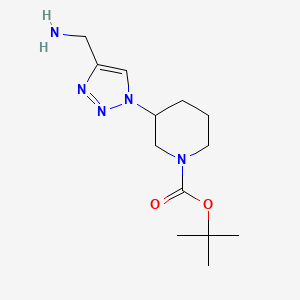
4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, also known as 4-AEP, is an azido-substituted pyridine derivative that is widely used in scientific research and lab experiments. It is a useful reagent for the synthesis of other compounds, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 4-azido-2-methyl-1-pyridin-2-ylpyridine. It is also used as a substrate for the synthesis of fluorescent probes for imaging and sensing, as well as for the synthesis of biologically active compounds. In addition, 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is used as a probe for studying the structure and dynamics of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is not well understood. However, it is believed that the azido group of 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is reactive and can act as a nucleophile, forming covalent bonds with other molecules. This is thought to be the primary mechanism of action, although other mechanisms may be involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine are not well understood. However, it has been suggested that 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine may have an effect on the activity of enzymes, such as proteases and kinases, as well as on the activity of other proteins. In addition, it has been suggested that 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine may have an effect on cell signaling pathways, such as the MAPK and PI3K pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful reagent for lab experiments, as it is relatively inexpensive and easy to synthesize. However, it is important to note that 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a highly reactive compound, and should be handled with care. In addition, it is important to note that 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is not water soluble, and therefore should be used in a solvent such as dimethylformamide.
Orientations Futures
There are a number of potential future directions for research on 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine. These include further studies on the biochemical and physiological effects of 4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, as well as further studies on its mechanism of action. In addition, further studies on its use as a reagent in the synthesis of other compounds, as well as its use as a fluorescent probe for imaging and sensing, are needed. Finally, further studies on its potential use as a therapeutic agent are needed.
Propriétés
IUPAC Name |
4-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOHQNVWXZBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















